MS-Peg5-thp

Catalog No.
S12381723
CAS No.
M.F
C16H32O9S
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS-Peg5-thp

Product Name

MS-Peg5-thp

IUPAC Name

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

Molecular Formula

C16H32O9S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C16H32O9S/c1-26(17,18)25-15-13-22-11-9-20-7-6-19-8-10-21-12-14-24-16-4-2-3-5-23-16/h16H,2-15H2,1H3

InChI Key

ZYOUHTVNNLNQNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOC1CCCCO1

MS-Peg5-thp, also known as Methanesulfonyl-Polyethylene Glycol 5-Tetrahydropyran, is a compound characterized by its polyethylene glycol (PEG) backbone and methanesulfonyl functional group. The structure of MS-Peg5-thp consists of a five-unit ethylene glycol chain linked to a tetrahydropyran moiety, which enhances its solubility and biocompatibility. This compound is particularly significant in bioconjugation applications due to its ability to facilitate the attachment of various biomolecules while maintaining stability in physiological conditions.

  • Oxidation: The PEG chain can be oxidized to yield aldehyde or carboxylic acid groups, which can further react with other nucleophiles.
  • Reduction: Conversely, reduction reactions can convert functional groups into alcohols or amines, enhancing the versatility of the compound.
  • Substitution Reactions: It can engage in nucleophilic substitution reactions, allowing for the modification of the methanesulfonyl group.

These reactions illustrate the compound's capability to serve as a versatile linker in chemical synthesis and bioconjugation.

The biological activity of MS-Peg5-thp is primarily attributed to its PEG component, which is known for its non-immunogenic properties and ability to improve the pharmacokinetics of conjugated drugs. Studies have shown that PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation time in vivo. The methanesulfonyl group also contributes to the compound's reactivity, enabling it to form stable covalent bonds with biomolecules such as proteins and peptides.

MS-Peg5-thp can be synthesized through various methods:

  • Direct Synthesis from Precursors: One common method involves reacting 3,4-dihydro-2H-pyran with methanesulfonyl-1-hydroxy-3,6,9-trioxaundecane. This reaction typically requires specific conditions to ensure high yield and purity .
  • Click Chemistry Approaches: Utilizing click chemistry techniques allows for efficient conjugation reactions under mild conditions, which are ideal for sensitive biological applications.

These methods highlight the adaptability and efficiency of synthesizing MS-Peg5-thp for research and therapeutic use.

MS-Peg5-thp has several applications across different fields:

  • Drug Delivery: The compound is utilized in drug delivery systems where it enhances the solubility and stability of therapeutic agents.
  • Bioconjugation: It serves as a linker for attaching various biomolecules, including antibodies and enzymes, facilitating targeted therapies.
  • Diagnostics: MS-Peg5-thp is employed in diagnostic assays where it aids in the detection of biomolecules due to its ability to modify surfaces effectively.

These applications underscore the compound's significance in advancing biomedical research and therapeutic strategies.

Interaction studies involving MS-Peg5-thp focus on its compatibility with various biomolecules. Research indicates that when conjugated with proteins or peptides, MS-Peg5-thp maintains structural integrity while enhancing solubility. Additionally, studies have shown that PEGylated compounds exhibit reduced protein aggregation and improved stability in biological environments. These interactions are crucial for developing effective drug delivery systems and therapeutic agents.

Several compounds share similarities with MS-Peg5-thp, particularly those within the PEG family and other methanesulfonyl derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methanesulfonyl-Polyethylene Glycol 12-TetrahydropyranLonger PEG chain (12 units)Enhanced solubility and longer circulation time
Propargyl-PEG5-MethanesulfonylIncorporates propargyl groupUseful in click chemistry applications
Tetrazine-Ph-PEG5-Ph-tetrazineContains tetrazine moietyEngages in inverse electron demand Diels-Alder reactions

MS-Peg5-thp's uniqueness lies in its specific combination of a five-unit PEG chain with a tetrahydropyran structure, providing distinct advantages for bioconjugation and drug delivery that may not be present in other similar compounds.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

9

Exact Mass

400.17670377 g/mol

Monoisotopic Mass

400.17670377 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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